2-Fluoro-4-(methylsulfonyl)benzyl bromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

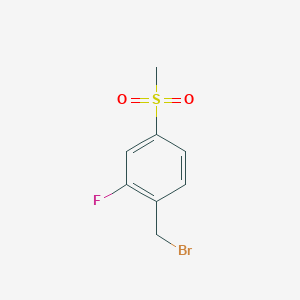

2-Fluoro-4-(methylsulfonyl)benzyl bromide, also known as 1-(Bromomethyl)-2-fluoro-4-(methylsulfonyl)benzene, is a chemical compound with the molecular formula C8H8BrFO2S . It has a molecular weight of 267.12 .

Molecular Structure Analysis

The InChI code for 2-Fluoro-4-(methylsulfonyl)benzyl bromide is 1S/C8H8BrFO2S/c1-13(11,12)7-3-2-6(5-9)8(10)4-7/h2-4H,5H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

2-Fluoro-4-(methylsulfonyl)benzyl bromide is a solid at room temperature . More specific physical and chemical properties are not provided in the available resources.Scientific Research Applications

Fluoroalkylative Aryl Migration

One of the notable applications of compounds related to 2-Fluoro-4-(methylsulfonyl)benzyl bromide is in the fluoroalkylative aryl migration of conjugated N-arylsulfonylated amides. The use of fluorinated sulfinate salts as di- and monofluoroalkyl radical precursors demonstrates their potential in silver-catalyzed cascade reactions. This synthetic application highlights the compound's utility in creating complex fluorinated molecules, which are valuable in pharmaceuticals and agrochemicals (Zhengbiao He et al., 2015).

Synthesis of Spiro Sultams

Research has explored novel methods for constructing spiro sultams, showcasing the compound's application in the synthesis of complex structures like (11S,12R, 14R)-2-fluoro-14-methyl-11-(methylethyl)spiro[4H-benzo[e]-1, 2-thiazine-3,2'-cyclohexane]-1,1-dione. This process involved o-methyl lithiation followed by various chemical reactions, indicating the compound's role in facilitating electrophilic asymmetric fluorination (Z. Liu et al., 2000).

Practical Synthesis of Sulfone and Sulfonamide Derivatives

The practical syntheses of derivatives like 4‐fluoro‐2‐(methylthio)benzylamine and the corresponding 2‐methylsulfonyl analogs have been reported. These syntheses illustrate the compound's application in generating regioselectively introduced methylthio moieties, further functionalized to sulfones and sulfonamides. Such derivatives are crucial intermediates in pharmaceutical synthesis and materials science (D. Perlow et al., 2007).

SuFEx Clickable Reagent Development

The development of new reagents like 1-bromoethene-1-sulfonyl fluoride (1-Br-ESF) for sulfur(vi) fluoride exchange (SuFEx) click chemistry represents another innovative application. Such reagents enable the regioselective synthesis of functionalized isoxazoles, enriching the toolkit for creating sulfonyl fluoride-containing molecules. This is significant for pharmaceutical research where such motifs are increasingly explored (Jing Leng & Hua-Li Qin, 2018).

Intermolecular Fluorosulfonylation

A novel application in organic synthesis is the Pd-catalyzed intermolecular fluorosulfonylation of styrenes, demonstrating wide functional-group tolerance. This reaction pathway, distinct from traditional fluorination reactions, highlights the role of high-valent Pd species in forming C-F bonds, crucial for developing fluorinated sulfones (Zheliang Yuan et al., 2015).

Safety and Hazards

2-Fluoro-4-(methylsulfonyl)benzyl bromide is classified as a dangerous substance. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. After handling, it is advised to wash face, hands, and any exposed skin thoroughly. Protective gloves, clothing, eye protection, and face protection should be worn when handling this chemical .

properties

IUPAC Name |

1-(bromomethyl)-2-fluoro-4-methylsulfonylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO2S/c1-13(11,12)7-3-2-6(5-9)8(10)4-7/h2-4H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCIXMRMYVLKFBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)CBr)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-4-(methylsulfonyl)benzyl bromide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2918326.png)

![2-chloro-N-[1-(4-phenylphenyl)ethyl]acetamide](/img/structure/B2918331.png)

![N1-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2918332.png)

![3-[4-(Trifluoromethoxy)phenyl]cyclobutan-1-one](/img/structure/B2918334.png)

![(2,3-Dimethoxyphenyl)(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2918337.png)

![tert-Butyl 1-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B2918339.png)

![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2918341.png)

![(4As,7aR)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridine-4a-carboxylic acid](/img/structure/B2918343.png)

![4-benzyl-2-[4-(phenoxyacetyl)piperazin-1-yl]pyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B2918346.png)

![N-(2-(dimethylamino)ethyl)-4-ethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2918348.png)